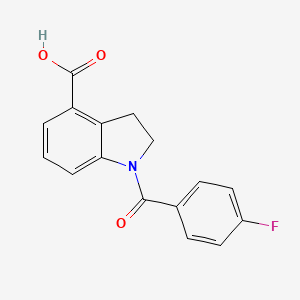

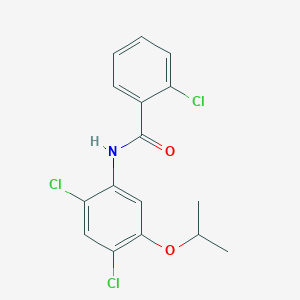

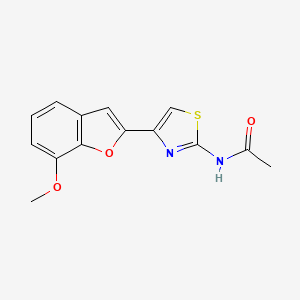

![molecular formula C20H13F3N2OS2 B2543613 2-[(3,5-difluorobenzyl)sulfanyl]-3-(2-fluorobenzyl)thieno[3,2-d]pyrimidin-4(3H)-one CAS No. 1326870-40-9](/img/structure/B2543613.png)

2-[(3,5-difluorobenzyl)sulfanyl]-3-(2-fluorobenzyl)thieno[3,2-d]pyrimidin-4(3H)-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound 2-[(3,5-difluorobenzyl)sulfanyl]-3-(2-fluorobenzyl)thieno[3,2-d]pyrimidin-4(3H)-one is a heterocyclic molecule that is part of a broader class of thieno[3,2-d]pyrimidines. These compounds are known for their wide range of biological activities, including antimicrobial, antiviral, anticancer, antidepressive, anti-inflammatory, antitubercular, diuretic, and anticoagulant properties . The presence of the difluorobenzyl and fluorobenzyl groups suggests potential for increased biological activity due to the electron-withdrawing effects of the fluorine atoms, which could enhance binding interactions with biological targets.

Synthesis Analysis

The synthesis of related sulfanyl pyrimidin-4(3H)-one derivatives has been reported using simple and efficient methods. These methods involve the reaction of precursor compounds with various reagents such as phenacyl bromide derivatives to yield a range of sulfanyl pyrimidin-4(3H)-one derivatives . Although the specific synthesis of 2-[(3,5-difluorobenzyl)sulfanyl]-3-(2-fluorobenzyl)thieno[3,2-d]pyrimidin-4(3H)-one is not detailed, the general approach would likely involve a similar strategy of functionalizing the thieno[3,2-d]pyrimidine core with appropriate benzyl halides under controlled conditions.

Molecular Structure Analysis

The molecular structure of related compounds, such as 4-amino-1-benzyl-2-(methylsulfanyl)pyrimidin-6(1H)-one, has been characterized by crystallization in polymorphic forms. These forms exhibit different hydrogen bonding patterns and pi-pi interactions, which contribute to the stability and properties of the crystals . For the compound , the presence of fluorine atoms and the specific arrangement of the sulfanyl and benzyl groups would influence its molecular conformation, intermolecular interactions, and potentially its polymorphic behavior.

Chemical Reactions Analysis

The chemical reactivity of thieno[3,2-d]pyrimidines includes alkylation reactions, which have been shown to proceed regioselectively in the presence of aqueous DMF solution of KOH at room temperature. This leads to the formation of S-substituted products . The electron-withdrawing fluorine atoms in the compound of interest may affect its reactivity, potentially making it more susceptible to nucleophilic attack at the sulfur atom, thus facilitating further derivatization or interaction with biological targets.

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of 2-[(3,5-difluorobenzyl)sulfanyl]-3-(2-fluorobenzyl)thieno[3,2-d]pyrimidin-4(3H)-one are not provided, the properties of similar sulfanyl pyrimidin-4(3H)-one derivatives can be inferred. These compounds are likely to have good solubility in polar organic solvents due to the presence of heteroatoms and aromatic rings. The fluorine atoms would contribute to the compound's lipophilicity, potentially enhancing its ability to permeate biological membranes . Spectroscopic methods such as NMR and IR would be used to confirm the structure of the synthesized compound, and elemental analysis would provide information on its purity and composition.

Applications De Recherche Scientifique

Synthetic Methodologies and Structural Derivatives

Stereoselective Preparation and Structural Insights : The preparation of fluoro-β-amino acid residues and their incorporation into various cyclic compounds highlights the synthetic versatility of fluoro-substituted compounds, providing foundational knowledge for the synthesis of complex molecules (T. Yoshinari et al., 2011). Similarly, the synthesis of fluorescent compounds based on benzo[4,5]thieno[3,2-d]pyrimidine structures underlines the potential of such derivatives in materials science (Kenichirou Yokota et al., 2012).

Trifluorination Techniques : The development of new methodologies for the trifluorination of sulfides and dithioketals showcases advanced chemical transformations that enhance the fluorination toolbox, offering pathways to novel fluorinated compounds (Toshiya Inoue et al., 2016).

Biological Activities

Antibacterial and Antifungal Properties : Research on thieno[2,3-d]pyrimidin-4(3H)-one derivatives revealed their potential as antibacterial and antifungal agents, highlighting the biological relevance of these compounds (B. Kahveci et al., 2020).

Orientations Futures

Propriétés

IUPAC Name |

2-[(3,5-difluorophenyl)methylsulfanyl]-3-[(2-fluorophenyl)methyl]thieno[3,2-d]pyrimidin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H13F3N2OS2/c21-14-7-12(8-15(22)9-14)11-28-20-24-17-5-6-27-18(17)19(26)25(20)10-13-3-1-2-4-16(13)23/h1-9H,10-11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KAQFZNRLNMSEJF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CN2C(=O)C3=C(C=CS3)N=C2SCC4=CC(=CC(=C4)F)F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H13F3N2OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

418.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[(3,5-difluorobenzyl)sulfanyl]-3-(2-fluorobenzyl)thieno[3,2-d]pyrimidin-4(3H)-one | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-methyl-6-oxo-N-(pyrazolo[1,5-a]pyridin-5-yl)-1,6-dihydropyridazine-3-carboxamide](/img/structure/B2543537.png)

![Tert-butyl N-[1-[4-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl]carbamate](/img/structure/B2543541.png)

![2,2,2-trichloro-N-[2-(4-methylpiperazin-1-yl)phenyl]acetamide](/img/structure/B2543544.png)

![2-(benzo[d]isoxazol-3-yl)-N-((6-(4-fluorophenyl)-3-methylimidazo[2,1-b]thiazol-2-yl)methyl)acetamide](/img/structure/B2543550.png)

![(Z)-8-(2-methoxybenzyl)-2-(3,4,5-trimethoxybenzylidene)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2543553.png)